molecular formula C22H26N6O5 B3909117 1-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-3-phenylurea

1-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-3-phenylurea

Cat. No.: B3909117
M. Wt: 454.5 g/mol
InChI Key: PJJAJUWUESTMIN-XQNSMLJCSA-N
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Description

1-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-3-phenylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of morpholine, nitrophenyl, and phenylurea groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-3-phenylurea typically involves a multi-step process One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the formation of the urea linkage through a condensation reaction with an appropriate isocyanate or amine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-3-phenylurea is unique due to the presence of both morpholine and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O5/c29-22(24-18-4-2-1-3-5-18)25-23-16-17-14-21(28(30)31)20(27-8-12-33-13-9-27)15-19(17)26-6-10-32-11-7-26/h1-5,14-16H,6-13H2,(H2,24,25,29)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJAJUWUESTMIN-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2C=NNC(=O)NC3=CC=CC=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC(=C(C=C2/C=N/NC(=O)NC3=CC=CC=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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